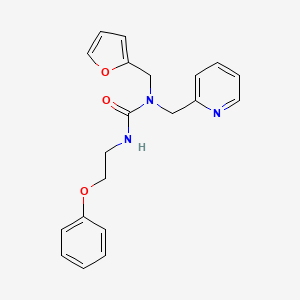

1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea

Description

This compound is a urea derivative featuring three distinct substituents:

- Furan-2-ylmethyl group: A heteroaromatic substituent derived from furan, known to enhance metabolic stability and binding affinity in medicinal chemistry .

- Pyridin-2-ylmethyl group: A nitrogen-containing aromatic substituent that improves solubility and facilitates interactions with biological targets via hydrogen bonding .

- 2-Phenoxyethyl group: A flexible ether-linked aromatic chain that may influence lipophilicity and membrane permeability .

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c24-20(22-12-14-26-18-8-2-1-3-9-18)23(16-19-10-6-13-25-19)15-17-7-4-5-11-21-17/h1-11,13H,12,14-16H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNNUQZFTVXNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of 351.4 g/mol. Its structure consists of a furan ring, a phenoxyethyl group, and a pyridinylmethyl moiety, which contribute to its diverse pharmacological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 1396631-36-9 |

Antimicrobial Properties

Research indicates that derivatives of the urea compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess broad-spectrum antibacterial effects against various pathogens.

Case Study: Antibacterial Activity

In a study focusing on the synthesis and bioactivity of related compounds, it was found that derivatives like 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea) demonstrated potent activity against bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Table 2: Antibacterial Activity Data

| Pathogen | MIC (mg/L) | Activity Type |

|---|---|---|

| Escherichia coli | < 0.1 | Bactericidal |

| Staphylococcus aureus | < 1.0 | Bactericidal |

| Salmonella typhi | < 0.1 | Bactericidal |

| Bacillus subtilis | No inhibition | - |

This data suggests that the compound exhibits bactericidal properties against certain strains while being ineffective against others like Bacillus subtilis.

The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. The presence of the furan and phenoxy groups may enhance lipophilicity, facilitating membrane penetration.

Pharmacological Implications

Given its broad-spectrum activity, this compound presents potential for development into an antimicrobial agent. The structural diversity allows for modifications that could enhance efficacy or reduce toxicity.

Future Research Directions

Further investigations are warranted to explore:

- Structure-Activity Relationships (SAR): Understanding how modifications affect biological activity.

- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: Elucidating the precise mechanisms through which these compounds exert their effects.

Comparison with Similar Compounds

Structural Analogues with Furan-2-ylmethyl and Pyridin-2-ylmethyl Groups

3-[(Furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea ()

- Key Differences: Replaces the 2-phenoxyethyl group with an oxan-4-yl (tetrahydropyran) substituent.

- However, this substitution may reduce aromatic interactions in biological systems .

1-(Furan-2-ylmethyl)-3-[4-[[4-(furan-2-ylmethylcarbamoylamino)phenyl]methyl]phenyl]urea ()

- Key Differences : Incorporates a bis-arylurea scaffold with additional furan-2-ylmethyl groups.

- Implications : The extended aromatic system likely enhances stacking interactions but may reduce solubility and bioavailability due to increased molecular weight (C25H24N4O4, MW = 444.49) .

Thiourea Derivatives

1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(furan-2-ylmethyl)thiourea (Compound 10, )

- Key Differences : Thiourea (C=S) replaces urea (C=O), and a quinazolinyl group substitutes the pyridin-2-ylmethyl moiety.

- However, the quinazolinyl group may introduce steric hindrance, affecting selectivity .

1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b, )

- Key Differences : Simpler structure with a single aryl group and thiourea core.

- Implications : Demonstrated antimicrobial activity in X-ray-characterized structures, suggesting that urea/thiourea derivatives with furan substituents are viable for drug discovery .

Urea Derivatives with Azetidinone or Quinoxaline Cores

1-[(±)-Trans-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)-3-(furan-2-ylmethyl]urea (4d, )

- Key Differences: Incorporates a β-lactam (azetidinone) ring instead of the pyridin-2-ylmethyl group.

3-(3-Nitrophenyl)-1-(pyridin-2-ylmethyl)quinoxalin-2(1H)-one (3h, )

- Key Differences: Quinoxaline core replaces the urea group, and a nitroaryl substituent is present.

- Implications: The quinoxaline system is redox-active, which could confer cytotoxicity or fluorescence properties absent in the target compound .

Physicochemical Data

*Estimated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea?

- Methodology : The compound can be synthesized via multi-step reactions involving urea bond formation. A typical approach involves:

- Step 1 : Reacting furan-2-ylmethylamine with pyridin-2-ylmethyl isocyanate to form the bis-alkylated urea intermediate.

- Step 2 : Introducing the 2-phenoxyethyl group via nucleophilic substitution or coupling reactions (e.g., using Mitsunobu conditions or palladium-catalyzed cross-coupling).

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

- Critical Note : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions from competing nucleophiles (e.g., pyridine nitrogen).

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the furan, pyridine, and phenoxy groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity (if crystalline) using SHELX programs for refinement .

Q. How can researchers ensure purity during synthesis?

- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures).

- Quality Control : Validate purity (>95%) via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

- Troubleshooting Strategy :

- Re-examine synthetic conditions for potential regioisomers (e.g., pyridine vs. furan alkylation sites).

- Compare experimental -NMR shifts with computational predictions (DFT calculations using Gaussian or ORCA).

- Validate using 2D NMR (COSY, HSQC) to assign proton-proton and carbon-proton correlations .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound?

- SAR Framework :

- Systematic Substitution : Replace furan with thiophene or pyridine with quinoline to assess electronic effects.

- Bioisosteric Replacement : Swap the phenoxyethyl group with benzodioxane to evaluate steric impacts.

- Assays : Test modified analogs in target-specific assays (e.g., kinase inhibition, cytotoxicity) and correlate activity with LogP (lipophilicity) and polar surface area .

Q. How can researchers elucidate the compound’s mechanism of action against biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., kinases, GPCRs).

- Mutagenesis Studies : Modify key residues in the target protein (e.g., ATP-binding pocket of kinases) to validate binding hypotheses.

- Kinetic Assays : Measure IC values under varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive) .

Q. What strategies address stability issues in aqueous or acidic conditions?

- Stability Testing :

- pH-Variation Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.

- Forced Degradation : Expose to heat (40–60°C), light, or oxidizing agents (HO) to identify degradation pathways.

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to enhance shelf-life in biological assays .

Q. How should researchers interpret contradictory biological activity data across studies?

- Root-Cause Analysis :

- Assay Variability : Check for differences in cell lines (e.g., HeLa vs. HEK293) or assay protocols (endpoint vs. real-time).

- Compound Stability : Verify if degradation products (e.g., hydrolyzed urea) contribute to observed activity.

- Statistical Validation : Use ANOVA or Student’s t-test to assess significance of discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.